molecular formula C28H24N2O5S2 B12023969 Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617696-93-2

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12023969
CAS No.: 617696-93-2
M. Wt: 532.6 g/mol
InChI Key: BGIUXRQFCNLYBG-PXLXIMEGSA-N
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Description

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex polyheterocyclic compound. It is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various functional groups such as benzylidene and carboxylate. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Chemical Reactions Analysis

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiophene rings, using reagents like halogens or alkylating agents.

    Cyclization: The compound can undergo cyclization reactions to form more complex polycyclic structures.

Scientific Research Applications

Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

CAS No.

617696-93-2

Molecular Formula

C28H24N2O5S2

Molecular Weight

532.6 g/mol

IUPAC Name

benzyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H24N2O5S2/c1-17-23(27(32)35-16-18-9-5-4-6-10-18)24(21-13-8-14-36-21)30-26(31)22(37-28(30)29-17)15-19-11-7-12-20(33-2)25(19)34-3/h4-15,24H,16H2,1-3H3/b22-15+

InChI Key

BGIUXRQFCNLYBG-PXLXIMEGSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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